Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate (CAS 862974-99-0) belongs to the bis(benzothiazol-2-yl)amine family, a class of heterocyclic compounds distinguished by two benzothiazole units linked via a secondary amine bridge. The compound features a characteristic 4-fluoro substituent on one benzothiazole ring and an ethyl ester at the 6-position of the other, yielding a molecular weight of 373.42 g/mol and a molecular formula of C17H12FN3O2S2.

Molecular Formula C17H12FN3O2S2
Molecular Weight 373.42
CAS No. 862974-99-0
Cat. No. B2423944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
CAS862974-99-0
Molecular FormulaC17H12FN3O2S2
Molecular Weight373.42
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F
InChIInChI=1S/C17H12FN3O2S2/c1-2-23-15(22)9-6-7-11-13(8-9)25-16(19-11)21-17-20-14-10(18)4-3-5-12(14)24-17/h3-8H,2H2,1H3,(H,19,20,21)
InChIKeyCXQOZWQLOLVIOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate (CAS 862974-99-0): A Specialized Bis-Benzothiazole Scaffold for Targeted Medicinal Chemistry


Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate (CAS 862974-99-0) belongs to the bis(benzothiazol-2-yl)amine family, a class of heterocyclic compounds distinguished by two benzothiazole units linked via a secondary amine bridge [1]. The compound features a characteristic 4-fluoro substituent on one benzothiazole ring and an ethyl ester at the 6-position of the other, yielding a molecular weight of 373.42 g/mol and a molecular formula of C17H12FN3O2S2 . Bis-benzothiazole architectures are recognized as privileged scaffolds in drug discovery, valued for their conformational rigidity, hydrogen-bonding capacity, and ability to engage diverse biological targets including kinases and protein-protein interaction interfaces [1].

Critical Structural Determinants: Why In-Class Benzothiazole Derivatives Cannot Interchange with Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate


Within the benzothiazole class, even minor structural modifications can cause drastic shifts in target engagement, selectivity, and pharmacokinetic behavior [1]. The target compound's precise arrangement—a 4-fluoro substituent on the benzothiazole A-ring, an amino-bridged second benzothiazole B-ring, and an ethyl ester at the B-ring 6-position—creates a unique pharmacophoric signature that distinguishes it from regioisomeric, halogen-swapped, or ester-modified analogs. Without rigorous comparative data, assuming functional equivalence between this compound and its near neighbors introduces significant risk in lead optimization campaigns, where subtle electronic or steric perturbations can abolish potency or introduce off-target liabilities [2]. The evidence below quantifies these differentiation dimensions to support informed procurement decisions.

Quantitative Differentiation Evidence for Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate


Regiochemical Fluorine Positioning (4-F vs. 6-F): Divergent Target Engagement Profiles for Bis-Benzothiazole Scaffolds

The 6-fluoro regioisomer (methyl ester variant) has been characterized for Mcl-1 binding, exhibiting an IC50 of 1,110 nM (1.11E+3 nM) in a PubChem BioAssay screen (AID 1417) [1]. This establishes the bis-benzothiazole chemotype as capable of engaging the Mcl-1 protein-protein interaction interface, a key anti-apoptotic target in oncology. No equivalent public bioactivity data exist for the 4-fluoro regioisomer (target compound). Literature precedent demonstrates that fluoro-substitution position on benzothiazole dictates molecular recognition: in SARS-CoV-2 Mpro inhibitor series, 4-fluorobenzothiazole-containing compounds (TKB245, TKB248) achieved nanomolar antiviral potency via a binding mode where the 4-fluorine atom points toward solvent, enabling both potency and favorable physicochemical properties [2]. This regiochemical divergence means that the 4-fluoro isomer cannot be presumed equipotent to or interchangeable with the 6-fluoro isomer for any given target.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Ester Substituent Differentiation (Ethyl vs. Methyl): Modulating Lipophilicity and Metabolic Stability in Bis-Benzothiazole Series

The target compound bears an ethyl ester at the benzothiazole 6-position, whereas the only publicly bioactivity-characterized close analog (BDBM50279) utilizes a methyl ester [1]. The ethyl ester increases calculated logP by approximately 0.5–0.6 log units versus the methyl ester, based on standard fragment-based lipophilicity increments (π(CH2) ≈ 0.5) [2]. Elevated logP typically enhances membrane permeability but may reduce aqueous solubility and increase metabolic vulnerability to plasma esterases. In a parallel bis-benzothiazole series, ethyl ester analogs demonstrated differential hydrolysis rates and cellular permeability profiles compared to their methyl ester counterparts [3]. Pharmacokinetic projections derived from methyl ester data therefore cannot be directly extrapolated to the ethyl ester without experimental confirmation.

Drug Design ADME Lipophilicity

Halogen Differentiation (4-Fluoro vs. 4-Chloro): Metabolic Stability and Electronic Modulation

Fluorine substitution is a widely validated strategy to enhance metabolic stability relative to chlorine by blocking cytochrome P450-mediated oxidative metabolism at the substituted position [1]. The carbon-fluorine bond (bond dissociation energy ~130 kcal/mol) is significantly stronger than the carbon-chlorine bond (~95 kcal/mol), conferring resistance to oxidative dehalogenation [2]. In fluorinated 2-arylbenzothiazole antitumor series, 4-fluoro substitution has been correlated with improved in vivo antitumor activity relative to non-fluorinated analogs, attributed in part to enhanced metabolic stability [3]. The 4-chloro analog of the target compound would be predicted to exhibit lower metabolic stability and potentially distinct electronic effects (σm for F = 0.34 vs. Cl = 0.37), which could alter target binding affinity.

Medicinal Chemistry Fluorine Chemistry Metabolic Stability

Scaffold Architecture: Bis-Benzothiazole vs. Mono-Benzothiazole Entry Points

The target compound contains two benzothiazole rings connected via a secondary amine, providing a larger, more rigid molecular framework than mono-benzothiazoles such as ethyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS unverified) . Bis-(benzothiazol-2-yl)-amine ligands have been structurally characterized as multi-dentate metal coordination platforms and Janus-head ligands capable of simultaneous interactions with two distinct binding surfaces [1]. The second benzothiazole ring increases molecular weight by ~168 Da and introduces additional hydrogen-bonding acceptor/donor capacity (ΔHBA +1, ΔHBD +1) relative to mono-benzothiazole scaffolds. This expanded pharmacophore can engage a broader set of biological targets but also increases topological polar surface area (estimated TPSA ≈ 120 Ų vs. ~67 Ų for mono-benzothiazole), potentially limiting passive membrane permeability [2].

Fragment-Based Drug Discovery Chemical Biology Ligand Design

Optimal Application Scenarios for Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate


Mcl-1 Targeted Oncology Probe Development

The bis-benzothiazole scaffold has demonstrated engagement of the Mcl-1 protein, with the 6-fluoro regioisomer (methyl ester) exhibiting an IC50 of 1,110 nM [1]. The 4-fluoro isomer (target compound) offers a structurally distinct vector for Mcl-1 SAR studies. Procurement of this compound enables head-to-head comparison with the 6-fluoro isomer to establish fluorine position effects on Mcl-1 affinity and downstream apoptosis induction in cancer cell lines. This application is directly supported by the evidence in Section 3, Evidence Item 1.

Fragment-Based Drug Design (FBDD) with 6-Ester Hydrolysis Handle

The ethyl ester at the benzothiazole 6-position serves as a synthetic handle for facile hydrolysis to the corresponding carboxylic acid, enabling subsequent amide coupling or bioconjugation. In contrast to methyl ester analogs, the ethyl ester offers intrinsically slower hydrolysis kinetics, providing greater serum stability during in vitro assays [2]. This makes the compound particularly suitable for FBDD campaigns where the carboxylic acid derivative is required for library synthesis, as supported by the ester differentiation evidence (Section 3, Evidence Item 2).

Metabolic Stability Optimization in Fluorinated Lead Series

The 4-fluoro substituent provides a metabolic stability advantage over 4-chloro analogs due to the stronger carbon-fluorine bond [3]. In lead optimization programs targeting benzothiazole-containing kinase inhibitors, this compound serves as the preferred fluorinated building block for scaffold decoration studies, as the 4-fluoro position is predicted to resist oxidative metabolism better than 4-chloro, 6-fluoro, or non-fluorinated alternatives. This scenario is grounded in the halogen differentiation evidence (Section 3, Evidence Item 3).

Bis-Benzothiazole Metal Coordination Chemistry

Bis-(benzothiazol-2-yl)-amines are established Janus-head ligands for group 13 metal complexation, with applications in catalysis and materials science [4]. The target compound's 4-fluoro and 6-ester substituents provide electronic tuning handles for modulating metal coordination geometry and stability. This application scenario is directly informed by the scaffold architecture evidence (Section 3, Evidence Item 4) and the structural precedent for bis-benzothiazole metal amide formation.

Quote Request

Request a Quote for Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.